molecular formula C20H35NO B8457443 N-Dodecyl-4-ethoxyaniline CAS No. 65570-08-3

N-Dodecyl-4-ethoxyaniline

Cat. No.: B8457443
CAS No.: 65570-08-3
M. Wt: 305.5 g/mol
InChI Key: NILODTXTCWONFL-UHFFFAOYSA-N
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Description

N-Dodecyl-4-ethoxyaniline is a substituted aniline derivative featuring a dodecyl chain (C₁₂H₂₅) attached to the nitrogen atom and an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring. The compound’s molecular formula is likely C₂₀H₃₅NO, combining a hydrophobic dodecyl tail with a polar ethoxy group, suggesting applications in surfactants, liquid crystals, or organic synthesis intermediates.

Properties

CAS No.

65570-08-3

Molecular Formula

C20H35NO

Molecular Weight

305.5 g/mol

IUPAC Name

N-dodecyl-4-ethoxyaniline

InChI

InChI=1S/C20H35NO/c1-3-5-6-7-8-9-10-11-12-13-18-21-19-14-16-20(17-15-19)22-4-2/h14-17,21H,3-13,18H2,1-2H3

InChI Key

NILODTXTCWONFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications Reference
N-Dodecyl-4-ethoxyaniline C₂₀H₃₅NO* ~305.50* -N-C₁₂H₂₅, -OCH₂CH₃ (para) Surfactant, liquid crystal precursor Inferred
4-[(2-Chloro-4-Nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-n-ethyl-aniline C₂₈H₄₁ClN₄O₃ 541.09 -N-C₂H₅, -OCH₂(CH₂)₁₁OCH₂CH₂, -Cl, -NO₂, azo Dye/pigment (azo chromophore), 96% purity
N,N-Dihexyl-4-iodoaniline C₁₈H₂₈IN 385.33 -N-(C₆H₁₃)₂, -I (para) Potential radiopharmaceutical/electronic material
4-Dodecylaniline C₁₈H₃₁N 261.44 -N-C₁₂H₂₅ (para) Surfactant intermediate, NIST-validated data
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 -N-CH₂(C₆H₄-OCH₂CH₃), -OCH₂CH₂O-C₆H₅ Polymer additive, agrochemical intermediate

Notes:

  • *Inferred values for this compound based on analogs.
  • Azo group in imparts vivid coloration, while iodine in suggests utility in imaging or catalysis.

Functional Group Impact on Properties

  • Hydrophobicity: this compound’s dodecyl chain dominates its hydrophobicity, similar to 4-Dodecylaniline . However, the ethoxy group enhances solubility in polar solvents compared to non-substituted analogs. The phenoxyethoxy group in further increases polarity, enabling compatibility with polymers .
  • Reactivity: The azo group in enables photoisomerization and dye applications , absent in this compound.
  • Thermal Stability :

    • Long alkyl chains (e.g., dodecyl in ) improve thermal stability, making these compounds suitable for high-temperature processes.

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